

# Tetrapeptide-1 chemical structure and amino acid sequence

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## Compound of Interest

Compound Name: Tetrapeptide-1

Cat. No.: B12387375

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## An In-Depth Technical Guide to Tetrapeptide-1

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Tetrapeptide-1** is a synthetic signaling peptide with the amino acid sequence L-Leucyl-L-Prolyl-L-Threonyl-L-Valine (LPTV). As a "matrikine," it is a fragment of an extracellular matrix (ECM) protein that is believed to signal for matrix repair and regeneration. Primarily utilized in advanced cosmetic and dermatological formulations, **Tetrapeptide-1** is recognized for its ability to stimulate the synthesis of key ECM components, such as collagen and elastin, thereby improving skin firmness and elasticity. This guide provides a comprehensive overview of its chemical structure, proposed mechanism of action, and the experimental protocols used for its analysis.

### Chemical Structure and Properties

**Tetrapeptide-1** is a small oligopeptide composed of four amino acids linked by peptide bonds. Its specific sequence and chemical properties are fundamental to its biological activity.

### Amino Acid Sequence

The primary structure of **Tetrapeptide-1** is:

L-Leucine - L-Proline - L-Threonine - L-Valine (LPTV)[1][2]

## Chemical Properties

The key chemical identifiers and properties of **Tetrapeptide-1** are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	(2S)-2-[[[(2S,3R)-2-[[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid	[1]
Molecular Formula	C20H36N4O6	[1]
Molecular Weight	428.5 g/mol	[1]
Purity (Typical)	≥98%	[3]
Appearance	Solid (White to off-white)	
Solubility	Soluble in Ethanol (≥10 mg/ml), PBS (pH 7.2) (≥10 mg/ml), and sparingly soluble in DMSO (1-10 mg/ml)	[3]

## Mechanism of Action and Signaling Pathway

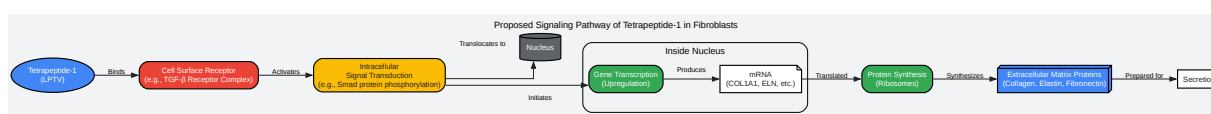
**Tetrapeptide-1** functions as a signaling molecule that interacts with dermal fibroblasts, the primary cells responsible for producing and maintaining the skin's extracellular matrix.[4][5] While the precise, complete signaling cascade for the LPTV sequence is not extensively detailed in publicly available literature, its mechanism can be inferred from the general action of matrikine peptides, which are known to stimulate regenerative processes.

The proposed pathway involves **Tetrapeptide-1** binding to a specific receptor on the fibroblast cell surface. This binding event initiates an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for ECM proteins. A highly plausible pathway is the

activation of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling cascade, a master regulator of collagen and elastin synthesis.[6][7]

## Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway for **Tetrapeptide-1** in dermal fibroblasts.



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Caption: Proposed signaling pathway of **Tetrapeptide-1** in fibroblasts.

## Quantitative Efficacy Data

While specific quantitative efficacy data for **Tetrapeptide-1** (LPTV) is not readily available in peer-reviewed publications, studies on other signal peptides and general collagen peptides demonstrate the potential effects on ECM-related gene expression. The data below is presented as an example of the metrics used to evaluate such peptides.

Table 1: Example of Gene Expression Upregulation in Human Dermal Fibroblasts by Collagen Peptides (Data adapted from a study on general collagen peptides, not specific to **Tetrapeptide-1**)

Gene Target	Peptide Concentration	Mean Upregulation (%) vs. Control	p-value	Reference
COL1A1 (Collagen Type I)	0.01%	108.4 ± 7.6%	< 0.005	<a href="#">[8]</a>
ELN (Elastin)	0.01%	35.2 ± 13.2%	< 0.005	<a href="#">[8]</a>
VCAN (Versican)	0.01%	127.6 ± 7.0%	< 0.005	<a href="#">[8]</a>

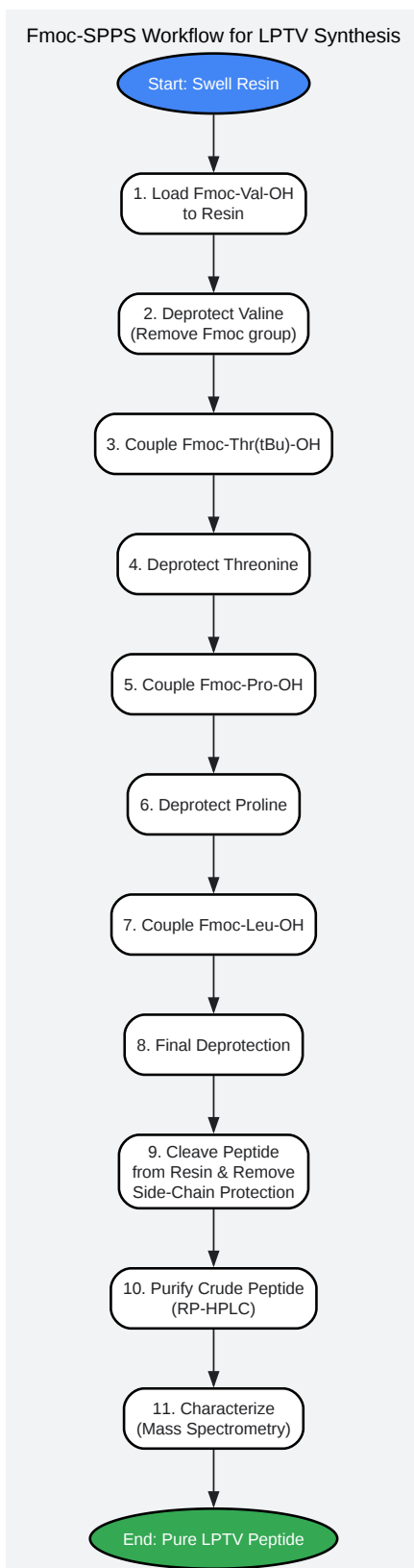
## Experimental Protocols

The synthesis, purification, and analysis of **Tetrapeptide-1**, along with the evaluation of its biological activity, involve standard biochemical and cell biology techniques.

## Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides like **Tetrapeptide-1**. The Fmoc/tBu strategy is commonly employed.

Workflow Diagram for SPPS of **Tetrapeptide-1** (LPTV)



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Caption: Step-wise workflow for the synthesis of **Tetrapeptide-1** (LPTV).

#### Detailed Protocol:

- **Resin Preparation:** Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like Dimethylformamide (DMF).
- **First Amino Acid Loading:** Covalently attach the C-terminal amino acid (Fmoc-L-Valine-OH) to the resin using an activating agent.
- **Deprotection:** Remove the temporary N-terminal Fmoc protecting group from the valine residue using a mild base, typically a solution of 20% piperidine in DMF. This exposes a free amine group.
- **Coupling:** Introduce the next Fmoc-protected amino acid (Fmoc-L-Threonine(tBu)-OH). Activate its carboxyl group with a coupling reagent (e.g., HBTU/DIPEA) to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide.
- **Repeat Cycle:** Repeat the deprotection and coupling steps for L-Proline and then L-Leucine.
- **Final Cleavage:** Once the full peptide chain is assembled, treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the permanent side-chain protecting groups.
- **Purification & Analysis:** Purify the cleaved peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via Mass Spectrometry (MS).

## In Vitro Efficacy Testing: Gene Expression Analysis in Fibroblasts

This protocol determines the effect of **Tetrapeptide-1** on the expression of ECM-related genes in human dermal fibroblasts.

#### Protocol:

- **Cell Culture:** Culture primary human dermal fibroblasts in standard growth medium (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency.

- **Treatment:** Starve the cells in a serum-free medium for 24 hours to synchronize them. Then, treat the cells with varying concentrations of **Tetrapeptide-1** (e.g., 0.001%, 0.01%, 0.1%) dissolved in a serum-free medium for a specified time (e.g., 24 or 48 hours). A vehicle-only group serves as the control.
- **RNA Extraction:** After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
- **cDNA Synthesis:** Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- **Quantitative PCR (qPCR):** Perform qPCR using the synthesized cDNA, specific primers for target genes (e.g., COL1A1, ELN, FN1), and a reference gene (e.g., GAPDH).
- **Data Analysis:** Calculate the relative gene expression changes using the  $\Delta\Delta C_t$  method, comparing the expression levels in peptide-treated cells to the control cells.

## Conclusion

**Tetrapeptide-1** (L-Leucyl-L-Prolyl-L-Threonyl-L-Valine) is a well-defined synthetic peptide with a clear role as a signaling molecule in skin biology. Its proposed mechanism, centered on the stimulation of fibroblast activity to increase the production of extracellular matrix proteins, positions it as a valuable ingredient in formulations aimed at addressing the signs of cutaneous aging. While detailed public data on its specific signaling pathway and quantitative efficacy are limited, the established protocols for its synthesis and biological evaluation provide a robust framework for its study and application in research and development. Further investigation into its precise molecular interactions will undoubtedly enhance its targeted use in next-generation dermatological products.

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